5-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-3-PYRIDINAMINE
Overview
Description
5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a piperazine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methyl-3-pyridinamine.
Nucleophilic Substitution: The amino group on the pyridine ring undergoes nucleophilic substitution with 4-methylpiperazine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of high temperature, high pressure, and noble metal catalysts makes the process more feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as a ligand in receptor binding studies.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to its target, thereby modulating the biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound shares a similar structure but includes a boronic acid ester group, making it useful in Suzuki coupling reactions.
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde: This derivative contains an aldehyde group, which can undergo further chemical modifications.
Uniqueness
5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and amino groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOTWWSITUMCSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229531 | |
Record name | 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219132-85-1 | |
Record name | 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219132-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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